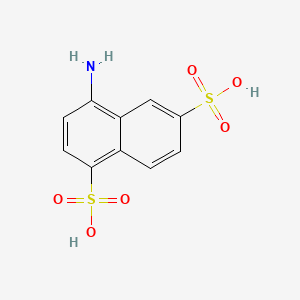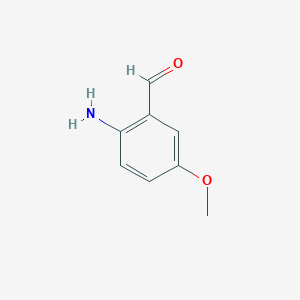
4-aminonaphthalene-1,6-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-aminonaphthalene-1,6-disulfonic acid, also known as 4-Amino-1,6-naphthalenedisulfonic acid, is an organic compound with the molecular formula C10H9NO6S2 and a molecular weight of 303.31 g/mol . This compound is characterized by its crystalline structure and solubility in water, making it a significant chemical in various industrial and research applications .
Vorbereitungsmethoden
4-aminonaphthalene-1,6-disulfonic acid is typically synthesized through the sulfonation of 1-naphthylamine-7-sulfonic acid using oleum . The process involves adding oleum to 1-naphthylamine-7-sulfonic acid at temperatures ranging from 10 to 70 degrees Celsius . The sulfonation mixture is then introduced into water, and the desired product is isolated . This method is widely used in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
4-aminonaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-naphthylamine-4,7-disulfonic acid into other amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include sulfuric acid, oleum, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-aminonaphthalene-1,6-disulfonic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-aminonaphthalene-1,6-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-aminonaphthalene-1,6-disulfonic acid can be compared with other similar compounds, such as:
1-Naphthylamine-7-sulfonic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-Naphthylamine-4,8-disulfonic acid: Another related compound with similar sulfonic acid groups, but differing in the position of these groups on the naphthalene ring.
7-Amino-1,3-naphthalenedisulfonic acid: This compound also contains sulfonic acid groups and is used in similar applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry .
Eigenschaften
CAS-Nummer |
85-75-6 |
|---|---|
Molekularformel |
C10H9NO6S2 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
4-aminonaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-9-3-4-10(19(15,16)17)7-2-1-6(5-8(7)9)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
QUFFRITXLMVPMV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)S(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)O)N)S(=O)(=O)O |
Key on ui other cas no. |
85-75-6 |
Löslichkeit |
0.02 M |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)




![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1606156.png)
![Ethanone, 1-[4-(1-methylethenyl)phenyl]-](/img/structure/B1606157.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1606161.png)



